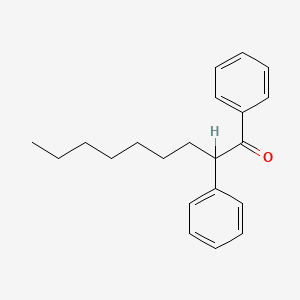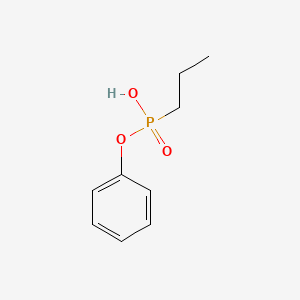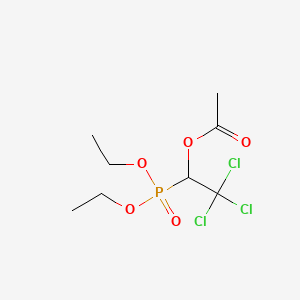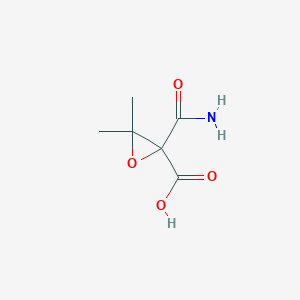![molecular formula C6H7N3O B13959961 1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- CAS No. 259881-55-5](/img/structure/B13959961.png)
1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of fused heterocycles, which are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3). This method results in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .
Industrial Production Methods
While specific industrial production methods for 1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Common Reagents and Conditions
Oxidation: Activated MnO2 in toluene at reflux temperature.
Reduction: NaBH4 or LiAlH4 in appropriate solvents.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- has several scientific research applications, including:
Medicinal Chemistry: This compound is explored for its potential therapeutic properties, including antiproliferative, antioxidant, anti-inflammatory, and antimicrobial activities.
Biological Studies: It serves as a scaffold for designing molecules that can interact with specific biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique chemical structure makes it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites, modulating the activity of these targets. For example, it may inhibit enzymes involved in cell proliferation, leading to antiproliferative effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar fused heterocyclic structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidines: Another class of fused heterocycles with significant biological activity, including antiproliferative and antimicrobial properties.
Uniqueness
1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- stands out due to its specific structural features and the diversity of its potential applications. Its ability to undergo various chemical reactions and its broad range of biological activities make it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
259881-55-5 |
|---|---|
Fórmula molecular |
C6H7N3O |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
3,4-dihydro-1H-pyrimido[4,5-c]oxazine |
InChI |
InChI=1S/C6H7N3O/c1-2-10-9-6-5(1)3-7-4-8-6/h3-4H,1-2H2,(H,7,8,9) |
Clave InChI |
OATGMUUQJINGAP-UHFFFAOYSA-N |
SMILES canónico |
C1CONC2=NC=NC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl-](/img/structure/B13959919.png)
![3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13959922.png)




![Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13959948.png)

